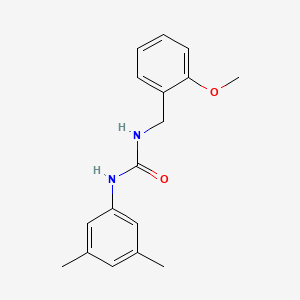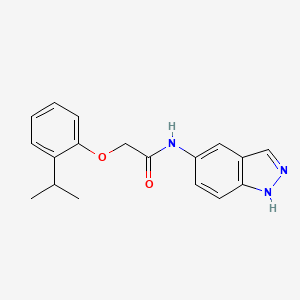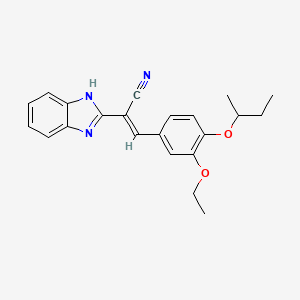![molecular formula C15H13IN2O2 B5300783 N-[3-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B5300783.png)
N-[3-(acetylamino)phenyl]-3-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-3-iodobenzamide, also known as [^123I]IodoDPA-713, is a radiolabeled compound used in positron emission tomography (PET) imaging. This compound is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes in the brain. The use of [^123I]IodoDPA-713 in PET imaging has been shown to be a valuable tool for the diagnosis and monitoring of neuroinflammatory diseases.
Mecanismo De Acción
[^123I]IodoDPA-713 binds selectively to the TSPO, which is expressed in high levels in activated microglia and astrocytes in the brain. The activation of microglia and astrocytes is a hallmark of neuroinflammatory diseases, making TSPO a valuable target for the diagnosis and monitoring of these diseases. The binding of [^123I]IodoDPA-713 to TSPO allows for the visualization and quantification of activated microglia and astrocytes in the brain using PET imaging.
Biochemical and Physiological Effects
The use of [^123I]IodoDPA-713 in PET imaging has no known biochemical or physiological effects on the body. The radiolabeled compound is administered in trace amounts and has a short half-life, minimizing any potential risks associated with radiation exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [^123I]IodoDPA-713 in lab experiments has several advantages. The radiolabeled compound allows for the visualization and quantification of activated microglia and astrocytes in the brain, providing valuable insights into the pathophysiology of neuroinflammatory diseases. The short half-life of [^123I]IodoDPA-713 also allows for repeated imaging sessions, enabling the monitoring of disease progression and therapeutic interventions.
However, the use of [^123I]IodoDPA-713 in lab experiments also has some limitations. The radiolabeled compound has a short half-life, requiring the use of specialized equipment for the synthesis and handling of the compound. The use of [^123I]IodoDPA-713 also requires the use of PET imaging, which may not be readily available in all research facilities.
Direcciones Futuras
The use of [^123I]IodoDPA-713 in PET imaging has shown promising results in the diagnosis and monitoring of neuroinflammatory diseases. Future research can focus on the development of new TSPO ligands with improved selectivity and affinity for the TSPO. The use of [^123I]IodoDPA-713 in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may also provide a more comprehensive understanding of neuroinflammatory diseases. Additionally, the use of [^123I]IodoDPA-713 in the evaluation of therapeutic interventions for neuroinflammatory diseases can provide valuable insights into the efficacy of these treatments.
Métodos De Síntesis
The synthesis of [^123I]IodoDPA-713 involves the reaction of 3-iodobenzoyl chloride with N-(3-aminophenyl)acetamide in the presence of a base, followed by the introduction of the radioactive iodine isotope (^123I) through an exchange reaction using a reducing agent. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a high radiochemical yield and purity.
Aplicaciones Científicas De Investigación
The use of [^123I]IodoDPA-713 in PET imaging has been extensively studied in various preclinical and clinical studies. This radiolabeled compound has been shown to be a valuable tool for the diagnosis and monitoring of neuroinflammatory diseases, such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. PET imaging using [^123I]IodoDPA-713 has also been used to evaluate the efficacy of therapeutic interventions in these diseases.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2/c1-10(19)17-13-6-3-7-14(9-13)18-15(20)11-4-2-5-12(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFWXSHUIDOHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetylamino-phenyl)-3-iodo-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-nitrophenyl)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5300701.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)

![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300729.png)
![(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine](/img/structure/B5300731.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5300745.png)
![1-{[2,2-dimethyl-1-(3-methyl-2-thienyl)cyclopropyl]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5300748.png)
![2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5300755.png)
![2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5300763.png)


![rel-(4aS,8aR)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300782.png)
![(4S)-N-ethyl-4-(4-{1-methyl-1-[(2-methylbenzoyl)amino]ethyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5300788.png)